1-Chloro-7-fluorobenzo[h]isoquinoline
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Overview
Description
1-Chloro-7-fluorobenzo[h]isoquinoline is a heterocyclic aromatic compound with the molecular formula C13H7ClFN. It belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7-fluorobenzo[h]isoquinoline can be achieved through several methods. One common approach involves the reaction of 1-chloroisoquinoline with fluorinating agents under controlled conditions. Another method includes the use of aryne intermediates generated in situ, which react with substituted triazines in anhydrous toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and environmentally friendly solvents is often preferred to minimize the formation of by-products and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-7-fluorobenzo[h]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Scientific Research Applications
1-Chloro-7-fluorobenzo[h]isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-7-fluorobenzo[h]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
1-Chloroisoquinoline: Shares the chloro-substituted isoquinoline structure but lacks the fluorine atom.
7-Fluoroisoquinoline: Contains the fluorine atom at the same position but lacks the chlorine atom.
1-Chloro-7-bromoisoquinoline: Similar structure with a bromine atom instead of fluorine.
Uniqueness: 1-Chloro-7-fluorobenzo[h]isoquinoline is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H7ClFN |
---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
1-chloro-7-fluorobenzo[h]isoquinoline |
InChI |
InChI=1S/C13H7ClFN/c14-13-12-8(6-7-16-13)4-5-9-10(12)2-1-3-11(9)15/h1-7H |
InChI Key |
MHTJRRJVDOHFQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=NC=C3)Cl)C(=C1)F |
Origin of Product |
United States |
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